[(2-Bromo-5-methoxyphenyl)methyl](cyclopentylmethyl)methylamine
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Overview
Description
(2-Bromo-5-methoxyphenyl)methylmethylamine is an organic compound that features a brominated aromatic ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)methylmethylamine typically involves the bromination of a methoxy-substituted benzylamine followed by the introduction of a cyclopentylmethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)methylmethylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted benzylamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methoxy-substituted benzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)methylmethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)methylmethylamine involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various binding interactions, influencing the compound’s biological activity. The cyclopentylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxyphenylamine: Similar structure but lacks the cyclopentylmethyl group.
2-Bromo-5-methoxybenzylamine: Similar but without the cyclopentylmethyl group.
2-Bromo-5-methoxyphenylmethanol: Similar but with a hydroxyl group instead of the amine.
Uniqueness
(2-Bromo-5-methoxyphenyl)methylmethylamine is unique due to the presence of both a brominated aromatic ring and a cyclopentylmethyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-1-cyclopentyl-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-17(10-12-5-3-4-6-12)11-13-9-14(18-2)7-8-15(13)16/h7-9,12H,3-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIQFJQYOAIATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCC1)CC2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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